molecular formula C18H20N2O4 B5242052 3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione CAS No. 5746-51-0

3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B5242052
CAS No.: 5746-51-0
M. Wt: 328.4 g/mol
InChI Key: WYGQVFGFMWEVQL-UHFFFAOYSA-N
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Description

3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring, a hydroxy group, and an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and nitro groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield naphthaldehyde derivatives, while substitution reactions on the naphthalene ring can produce various substituted naphthalenes .

Scientific Research Applications

3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group and naphthalene ring allow it to form hydrogen bonds and π-π interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-hydroxy-3-naphthalen-1-yloxypropyl)-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2)16(22)20(17(23)19-18)10-13(21)11-24-15-9-5-7-12-6-3-4-8-14(12)15/h3-9,13,21H,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGQVFGFMWEVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386582
Record name 3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5746-51-0
Record name 3-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-5,5-dimethylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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